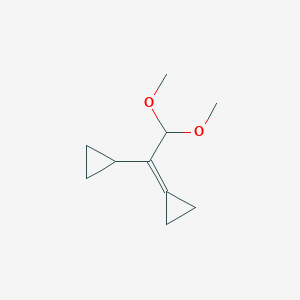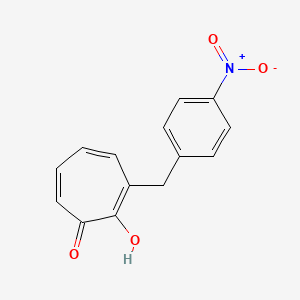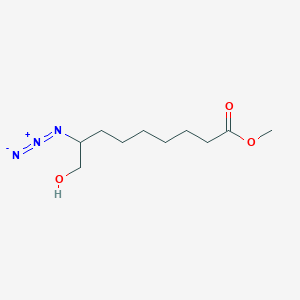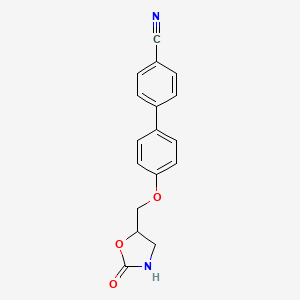
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-thiazole core substituted with a chlorophenyl group and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under mild conditions. The reaction proceeds through a series of steps including amine-induced N-deprotection, oxidative aminocarbonylation, and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole as starting materials, with the reactions carried out under catalyst-free conditions in green media .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions, often in the presence of a base or acid catalyst .
Major Products
The major products formed from these reactions include various substituted imidazo-thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active site of tubulin, disrupting its function and preventing cell division .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Noscapine Derivatives: Imidazo-thiazole-coupled noscapine derivatives have shown potential as tubulin polymerization inhibitors with antitumor properties.
Uniqueness
Imidazo(2,1-b)thiazole, 6-(chlorophenyl)-2,3-dihydro-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent anticancer activity make it a valuable compound for further research and development .
Properties
CAS No. |
96125-77-8 |
|---|---|
Molecular Formula |
C11H8ClN3O2S |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-5-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-4-2-1-3-7(8)9-10(15(16)17)14-5-6-18-11(14)13-9/h1-4H,5-6H2 |
InChI Key |
BZISKZANLKDQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)





![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)

